molecular formula C9H15FN4S B2720808 2-(4-(2-Fluoroethyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole CAS No. 2034604-37-8

2-(4-(2-Fluoroethyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole

Cat. No. B2720808
CAS RN: 2034604-37-8
M. Wt: 230.31
InChI Key: DZYCNAXQAJPWQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “5-cyano-N-(4-(4-(2-[18 F]fluoroethyl)piperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide” for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging, has been developed . The synthesis of “1-(2-(4-(2-fluorobenzyl)piperazin-1-yl)acetyl)indoline-2,3-dione” using piperazine and fluorobenzyl substituents has also been reported as an acetylcholinesterase inhibitor .

Scientific Research Applications

Synthesis and Biological Activity

  • Researchers have synthesized various derivatives of 1,3,4-thiadiazole, including compounds related to 2-(4-(2-Fluoroethyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole, to investigate their antimicrobial, antilipase, and antiurease activities. Some derivatives demonstrated moderate to good antimicrobial activity against tested microorganisms, with a few exhibiting specific antiurease and antilipase activities (Başoğlu et al., 2013).
  • Novel piperazine derivatives containing 1,3,4-thiadiazole moieties have been designed and synthesized, showing promising antibacterial activities against various pathogens. These activities suggest their potential as therapeutic agents in treating bacterial infections (Qi, 2014).
  • Another study focused on the synthesis of 1,3,4-thiadiazole amide derivatives containing piperazine, which revealed inhibitory effects against Xanthomonas campestris pv. oryzae, indicating their potential in agricultural applications to combat bacterial diseases in crops (Xia, 2015).

Antimicrobial and Anticancer Potential

  • The antimicrobial evaluation of synthesized 5-Phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole systems has been conducted, highlighting their utility in developing new antimicrobial agents. Some derivatives showed promising results against various bacterial strains, indicating their potential in medicinal chemistry (Hamama et al., 2017).
  • Derivatives of sparfloxacin, a fluoroquinolone, have been synthesized, incorporating 1,3,4-thiadiazole and evaluated for their antibacterial and antimycobacterial activities. These studies suggest avenues for developing new therapeutic agents against resistant bacterial strains (Gurunani et al., 2022).

Structural and Interaction Studies

  • The synthesis and in vitro evaluation of 1,3,4-thiadiazole derivatives for their leishmanicidal activity against Leishmania major promastigotes have been reported. Some compounds displayed strong leishmanicidal activity, surpassing the reference drug, pentostam, with a particular compound being highlighted for its potent activity (Foroumadi et al., 2005).

properties

IUPAC Name

2-[4-(2-fluoroethyl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FN4S/c1-8-11-12-9(15-8)14-6-4-13(3-2-10)5-7-14/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYCNAXQAJPWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCN(CC2)CCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-Fluoroethyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole

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